2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide
Description
Properties
IUPAC Name |
[4-[(2-chloroacetyl)amino]-3-ethyl-5-methylphenyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-3-9-5-10(17-7-14)4-8(2)12(9)15-11(16)6-13/h4-5H,3,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFNNHLAFCJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)SC#N)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for preparing this compound involves the following steps:
Starting Material: The synthesis begins with a substituted benzene derivative, such as 4-chloro-2-ethyl-6-methylbenzoic acid.
Formation of Acyl Chloride: The benzoic acid derivative is converted to the corresponding acyl chloride using thionyl chloride under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with 4-aminothiophenol in the presence of a base (e.g., triethylamine) to form the desired acetamide compound.
Cyano Group Introduction: The nitrile group is introduced by reacting the intermediate with cyanogen bromide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis procedures. Optimizations may include continuous flow processes, improved catalyst systems, and enhanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: The compound 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide undergoes various reactions, including:
Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, forming methoxy derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles for Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed:
Sulfoxides and Sulfones: through oxidation.
Amines: through reduction.
Methoxy and Thiolate Derivatives: through substitution.
Scientific Research Applications
2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide finds applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules and as a building block for designing novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals targeting specific pathways or conditions.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals due to its reactivity and functional group diversity.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide exerts its effects depends on the specific application:
Molecular Targets: It can interact with various enzymes or receptors, inhibiting or activating specific biochemical pathways.
Pathways Involved: The compound may affect signaling pathways, such as those involved in inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide
- CAS Number : 731001-91-5
- Molecular Formula : C₁₂H₁₃ClN₂OS
- Molecular Weight : 268.76 g/mol
- Structure: Features a chloroacetamide backbone with a cyano sulfanyl (-SC≡N) group at the 4-position of the phenyl ring, an ethyl group at the 2-position, and a methyl group at the 6-position .
Key Properties :
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Predicted Collision Cross Section (CCS) : 153.2 Ų (for [M+H]⁺ adduct) .
Comparison with Similar Chloroacetamide Compounds
The compound belongs to the chloroacetamide class, which includes herbicides such as S-metolachlor, acetochlor, and alachlor. Structural variations in substituents significantly influence their physicochemical properties, metabolic pathways, and environmental behaviors.
Table 1: Structural and Functional Comparison
Structural and Metabolic Differences
Cyano Sulfanyl vs. Alkoxy Chains: The target compound’s cyano sulfanyl group (-SC≡N) at the 4-position distinguishes it from S-metolachlor and acetochlor, which have alkoxyalkyl chains (e.g., methoxypropan-2-yl or ethoxymethyl). S-Metolachlor and acetochlor undergo glutathione conjugation in plants and mammals, mediated by glutathione S-transferases (GSTs) . The cyano sulfanyl group in the target compound could form different metabolites, though specific studies are lacking.
Substituent Effects on Environmental Behavior: Leaching Potential: Acetochlor and alachlor exhibit higher leaching tendencies due to their moderate water solubility and lower soil adsorption coefficients (Koc) . Herbicidal Activity: Chloroacetamides like S-metolachlor inhibit very-long-chain fatty acid (VLCFA) biosynthesis in weeds . The target compound’s mode of action remains uncharacterized, though its structural similarity suggests analogous biochemical targets.
Toxicity and Environmental Impact
Comparative Metabolism: S-Metolachlor and acetochlor produce carcinogenic metabolites (e.g., ethanesulfonic acids) in mammalian systems . The cyano sulfanyl group in the target compound may yield thiocyanate or cyanide derivatives under hydrolytic conditions, posing unique toxicity risks .
Ecotoxicity: Acetochlor has a half-life (DT₅₀) of 30–60 days in soil, while alachlor persists longer (60–90 days) . The target compound’s stability in environmental matrices is unknown but warrants investigation due to its thiocyanate moiety.
Biological Activity
2-Chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide (CAS No. 731001-91-5) is a synthetic compound with potential applications in various fields, particularly in pharmacology and agricultural science. Its unique chemical structure, which includes a chloro group and a cyanosulfanyl moiety, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula: C12H13N2OSCl
- Molecular Weight: 268.76 g/mol
- Solubility: Slightly soluble in chloroform and methanol; soluble in DMSO.
- Chemical Structure: The compound features a chloroacetamide backbone, which is commonly associated with biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its potential as a herbicide and its effects on various biological systems.
Herbicidal Activity
This compound acts as an intermediate in the synthesis of herbicides, specifically Acetochlor, which is known for its efficacy in controlling weeds. The mechanism of action involves the inhibition of elongase enzymes and interference with the gibberellin biosynthetic pathway, leading to altered growth patterns in target plants .
Study 1: Synthesis and Characterization
In a study focused on the synthesis of related compounds, this compound was synthesized to explore its structural characteristics and potential applications. The crystal structure revealed weak intermolecular hydrogen bonds, suggesting possible interactions that could influence biological activity .
Study 2: Herbicidal Efficacy
A comparative analysis of herbicides derived from chloroacetamides highlighted the effectiveness of compounds like Acetochlor against common agricultural weeds. The study demonstrated that derivatives of this compound exhibited significant herbicidal activity, underscoring its potential utility in agricultural applications .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
